molecular formula C10H20S B2961904 4-tert-butylcyclohexane-1-thiol CAS No. 91761-85-2

4-tert-butylcyclohexane-1-thiol

Cat. No.: B2961904
CAS No.: 91761-85-2
M. Wt: 172.33
InChI Key: AREUVQQJZCFPEM-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S. It is a thiol derivative of cyclohexane, characterized by the presence of a tert-butyl group at the fourth position and a thiol group at the first position. Thiols are known for their distinctive sulfur-containing functional group (-SH), which imparts unique chemical properties to the compound.

Scientific Research Applications

4-tert-Butylcyclohexane-1-thiol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylcyclohexane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 1,4-Dithiaspiro[4.5]decane, 8-(1,1-dimethylethyl)- with appropriate reagents . Another method includes the use of isothiouronium salts, catalytic preparation using hydrogen sulfide, and reactions involving silanethiol or disilathiane .

Industrial Production Methods: Industrial production of thiols, including this compound, often involves large-scale synthesis using efficient catalytic processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals, materials science, and other industries.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylcyclohexane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanethiolate nucleophile, methoxide ion.

Major Products:

    Oxidation: Disulfides.

    Reduction: Secondary alcohols.

    Substitution: Thiol-substituted compounds.

Mechanism of Action

The mechanism of action of 4-tert-butylcyclohexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, act as a nucleophile in substitution reactions, and undergo oxidation-reduction processes. These reactions are crucial in biological systems, where thiols play a role in maintaining protein structure and function .

Comparison with Similar Compounds

4-tert-Butylcyclohexane-1-thiol can be compared with other thiol-containing compounds such as:

The uniqueness of this compound lies in its combination of the cyclohexane ring, tert-butyl group, and thiol functional group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-tert-butylcyclohexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20S/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREUVQQJZCFPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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